molecular formula C23H18N4O4S B3708771 N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B3708771
M. Wt: 446.5 g/mol
InChI Key: QNWFLQCDPAWDGB-UHFFFAOYSA-N
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Description

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with a molecular formula of C22H17N3O4S This compound is characterized by its unique structure, which includes a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzoxazole derivative is carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Carbamothioyl Linkage: This involves the reaction of the nitrobenzoxazole derivative with an isothiocyanate compound under basic conditions to form the desired carbamothioyl linkage.

    Final Coupling: The final step involves coupling the intermediate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Bases: Triethylamine, sodium hydroxide, and potassium carbonate.

Major Products

    Aminobenzoxazole Derivatives: Formed through the reduction of the nitro group.

    Sulfoxides and Sulfones: Formed through the oxidation of the carbamothioyl linkage.

    Substituted Benzoxazole Derivatives: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential as an antimicrobial agent and in drug development.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The carbamothioyl linkage can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide
  • N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide

Uniqueness

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of the carbamothioyl linkage also imparts distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-13-10-14(2)20-19(11-13)25-22(31-20)15-6-8-17(9-7-15)24-23(32)26-21(28)16-4-3-5-18(12-16)27(29)30/h3-12H,1-2H3,(H2,24,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWFLQCDPAWDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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